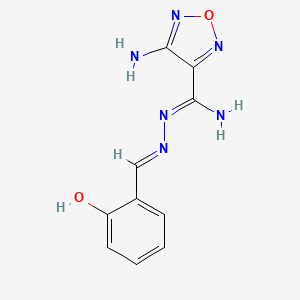
methyl 3-butyryl-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-butyryl-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl 3-butyryl-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine synthesis pathway, which is required for DNA synthesis. Inhibition of DHODH leads to the depletion of pyrimidine nucleotides, which ultimately leads to cell death.
Biochemical and Physiological Effects:
Methyl 3-butyryl-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been found to exhibit anti-inflammatory activity and has been proposed as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 3-butyryl-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on methyl 3-butyryl-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate. One potential direction is the development of more efficient synthesis methods that can overcome the limitations of the current method. Another potential direction is the investigation of the compound's potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further research could be conducted to investigate the compound's potential as a therapeutic agent for other diseases, such as viral infections.
Métodos De Síntesis
Methyl 3-butyryl-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate can be synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the use of various chemicals such as butyric acid, cyclohexanone, and dimethylamine. The reaction involves the formation of a cyclic intermediate, which is then converted to the final product through further reactions.
Aplicaciones Científicas De Investigación
Methyl 3-butyryl-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of research has been in the field of medicinal chemistry, where the compound has shown potential as a therapeutic agent. It has been found to exhibit potent antitumor activity against various cancer cell lines.
Propiedades
IUPAC Name |
methyl 3-butanoyl-2-hydroxy-6,6-dimethyl-4-methyliminocyclohex-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-6-7-10(17)11-9(16-4)8-15(2,3)12(13(11)18)14(19)20-5/h12,18H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAMTBRIOUUBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(C(CC1=NC)(C)C)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-butanoyl-6,6-dimethyl-4-(methylamino)-2-oxocyclohex-3-ene-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-nitro-4-phenyl-2(1H)-quinolinone](/img/structure/B6075926.png)

![N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6075945.png)
![4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6075949.png)
![5-(3,4-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6075957.png)
![4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B6075962.png)
![5-fluoro-3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6075965.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B6075981.png)
![3-butyl-4-[(2-ethoxy-3-pyridinyl)carbonyl]-1-methyl-2-piperazinone](/img/structure/B6075984.png)
![4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol](/img/structure/B6075987.png)
![1-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B6075992.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B6076017.png)
